trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester is a chemical compound known for its applications in medicinal chemistry. It is commonly associated with the synthesis of Cariprazine, an atypical antipsychotic drug used for the treatment of schizophrenia and bipolar disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester involves multiple steps. One common method includes the reaction of 2,3-dichlorophenylpiperazine with trans-4-(2-aminoethyl)cyclohexanol under specific conditions to form the intermediate compound. This intermediate is then reacted with isopropyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or other substituted derivatives .
Scientific Research Applications
Trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Key component in the synthesis of Cariprazine, an antipsychotic drug used to treat mental health disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester involves its interaction with specific molecular targets. In the case of Cariprazine, it acts as a partial agonist at dopamine D2 and D3 receptors, modulating neurotransmitter activity in the brain. This helps to alleviate symptoms of schizophrenia and bipolar disorder by balancing dopamine levels .
Comparison with Similar Compounds
Similar Compounds
Cariprazine: An antipsychotic drug with similar chemical structure and therapeutic effects.
Desmethyl Cariprazine: A derivative of Cariprazine with slightly different pharmacological properties.
Other Piperazine Derivatives: Compounds with similar piperazine core structure but different substituents, leading to varied biological activities.
Uniqueness
Trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester is unique due to its specific combination of functional groups and its role as a key intermediate in the synthesis of Cariprazine. Its ability to modulate dopamine receptors makes it particularly valuable in the treatment of mental health disorders .
Properties
Molecular Formula |
C22H33Cl2N3O2 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
propan-2-yl N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C22H33Cl2N3O2/c1-16(2)29-22(28)25-18-8-6-17(7-9-18)10-11-26-12-14-27(15-13-26)20-5-3-4-19(23)21(20)24/h3-5,16-18H,6-15H2,1-2H3,(H,25,28) |
InChI Key |
WZSUCHUYLQMKGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.